molecular formula C14H15N3O6S B7876942 1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid

1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B7876942
M. Wt: 353.35 g/mol
InChI Key: CUDBARQJIFGWCX-UHFFFAOYSA-N
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Description

1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the indole and piperidine precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The final step involves sulfonylation and carboxylation reactions to introduce the sulfonyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Amino derivatives of the compound.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid is unique due to its combination of indole and piperidine moieties, which confer a range of biological activities and chemical reactivity.

Properties

IUPAC Name

1-[(5-nitro-1H-indol-3-yl)sulfonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c18-14(19)9-3-5-16(6-4-9)24(22,23)13-8-15-12-2-1-10(17(20)21)7-11(12)13/h1-2,7-9,15H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDBARQJIFGWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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